N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(propan-2-yl)-1H-indole-5-carboxamide
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Overview
Description
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features an indole core, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate .
Chemical Reactions Analysis
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Scientific Research Applications
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of viral replication or modulation of inflammatory responses .
Comparison with Similar Compounds
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-5-CARBOXAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
The uniqueness of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-5-CARBOXAMIDE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H31N3O |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-propan-2-ylindole-5-carboxamide |
InChI |
InChI=1S/C22H31N3O/c1-16(2)25-13-10-17-14-18(8-9-21(17)25)22(26)23-15-19-6-5-12-24-11-4-3-7-20(19)24/h8-10,13-14,16,19-20H,3-7,11-12,15H2,1-2H3,(H,23,26) |
InChI Key |
ONWYPDKTCIPTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
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